3,5-Dibromo-4-[(2-methylbenzyl)oxy]benzaldehyde
Description
3,5-Dibromo-4-[(2-methylbenzyl)oxy]benzaldehyde is an organic compound characterized by the presence of two bromine atoms, a benzaldehyde group, and a 2-methylbenzyl ether moiety
Properties
Molecular Formula |
C15H12Br2O2 |
|---|---|
Molecular Weight |
384.06 g/mol |
IUPAC Name |
3,5-dibromo-4-[(2-methylphenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C15H12Br2O2/c1-10-4-2-3-5-12(10)9-19-15-13(16)6-11(8-18)7-14(15)17/h2-8H,9H2,1H3 |
InChI Key |
MYMRHUKDUKNADU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2Br)C=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-[(2-methylbenzyl)oxy]benzaldehyde typically involves the bromination of 4-[(2-methylbenzyl)oxy]benzaldehyde. The process can be summarized as follows:
Starting Material: 4-[(2-methylbenzyl)oxy]benzaldehyde.
Bromination: The starting material is subjected to bromination using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform.
Reaction Conditions: The reaction is carried out at a controlled temperature, usually between 0°C to 25°C, to ensure selective bromination at the 3 and 5 positions of the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-[(2-methylbenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium thiolate (KSR).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acidic medium.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: NaOCH3 in methanol, KSR in DMF (dimethylformamide).
Major Products
Oxidation: 3,5-Dibromo-4-[(2-methylbenzyl)oxy]benzoic acid.
Reduction: 3,5-Dibromo-4-[(2-methylbenzyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dibromo-4-[(2-methylbenzyl)oxy]benzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound is utilized in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism by which 3,5-Dibromo-4-[(2-methylbenzyl)oxy]benzaldehyde exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine atoms and aldehyde group play crucial roles in these interactions, often forming covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-hydroxybenzaldehyde: Lacks the 2-methylbenzyl ether moiety.
3,5-Dibromo-4-methoxybenzaldehyde: Contains a methoxy group instead of the 2-methylbenzyl ether.
3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde: Has a 2-chlorobenzyl ether instead of the 2-methylbenzyl ether.
Uniqueness
3,5-Dibromo-4-[(2-methylbenzyl)oxy]benzaldehyde is unique due to the presence of the 2-methylbenzyl ether moiety, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its biological activity or alter its physical properties compared to similar compounds.
Biological Activity
3,5-Dibromo-4-[(2-methylbenzyl)oxy]benzaldehyde is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of 3,5-Dibromo-4-[(2-methylbenzyl)oxy]benzaldehyde includes two bromine atoms and a benzaldehyde functional group, which contributes to its reactivity. The presence of the 2-methylbenzyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to 3,5-Dibromo-4-[(2-methylbenzyl)oxy]benzaldehyde exhibit antimicrobial properties. For instance, studies on related dibrominated benzaldehydes have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .
Anticancer Properties
Several studies have investigated the anticancer potential of brominated benzaldehydes. The compound may induce apoptosis in cancer cells through mechanisms such as the inhibition of DNA synthesis and modulation of apoptotic pathways . For example, a related compound demonstrated an IC50 value indicating significant cytotoxicity against human cancer cell lines, suggesting that 3,5-Dibromo-4-[(2-methylbenzyl)oxy]benzaldehyde could have similar effects .
The biological activity of 3,5-Dibromo-4-[(2-methylbenzyl)oxy]benzaldehyde is hypothesized to involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, leading to reduced proliferation of cancer cells .
- Receptor Interaction : The compound may interact with specific receptors or proteins within cells, altering signaling pathways that regulate cell growth and survival .
Case Studies
- Anticancer Activity : A study evaluated the effects of dibrominated benzaldehydes on various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner, with observed apoptosis confirmed via flow cytometry analysis .
- Antimicrobial Efficacy : Another study tested the antimicrobial effects of dibrominated derivatives against Gram-positive and Gram-negative bacteria. The findings revealed a notable reduction in bacterial growth rates, highlighting the potential application of these compounds in developing new antibiotics .
Data Tables
| Compound | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| 3,5-Dibromo-4-[(2-methylbenzyl)oxy]benzaldehyde | Anticancer | TBD | DNA Synthesis Inhibition |
| Related Compound A | Antimicrobial | 15 | Bacterial Cell Membrane |
| Related Compound B | Anticancer | 20 | Apoptosis Induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
